4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide
Overview
Description
Y-27632 is a cell-permeable, highly potent, and selective inhibitor of Rho-associated, coiled-coil containing protein kinase (ROCK). It inhibits both ROCK1 and ROCK2 by competing with ATP for binding to the catalytic site . This compound is widely used in scientific research due to its ability to enhance the survival of human embryonic stem cells and its role in various cellular processes.
Mechanism of Action
Target of Action
Y-27632 dihydrochloride is a highly potent and selective inhibitor of Rho-associated, coiled-coil containing protein kinase (ROCK). It specifically targets both ROCK1 (Ki = 220 nM) and ROCK2 (Ki = 300 nM) by competing with ATP for binding to the catalytic site .
Mode of Action
Y-27632 binds to the catalytic site of ROCK, preventing the binding of Ras-related GTPase Rho A, which is involved in actin cytoskeleton reorganization, cell adhesion, and cell migration . By inhibiting ROCK1 and ROCK2, Y-27632 interferes with the Rho/ROCK pathway, which plays a crucial role in various cellular functions, including cell shape, motility, secretion, and gene expression .
Biochemical Pathways
The primary biochemical pathway affected by Y-27632 is the Rho/ROCK pathway. This pathway is involved in actin cytoskeleton reorganization, cell adhesion, and cell migration . Y-27632 inhibits downstream endothelin and TGF-β-related signaling .
Result of Action
Y-27632 has been shown to enhance the survival of human embryonic stem (ES) cells when they are dissociated to single cells by preventing dissociation-induced apoptosis (anoikis), thus increasing their cloning efficiency . It also improves embryoid body formation using forced-aggregation protocols . Moreover, Y-27632 blocks apoptosis of mouse ES-derived neural precursors after dissociation and transplantation .
Action Environment
The action, efficacy, and stability of Y-27632 can be influenced by various environmental factors. For instance, the temperature and time-dependent uptake of Y-27632 into cells suggest that environmental conditions can impact its action . .
Biochemical Analysis
Biochemical Properties
Y-27632 dihydrochloride functions as a competitive inhibitor of ROCK1 and ROCK2 by competing with ATP for binding to the catalytic site of these enzymes . This inhibition leads to the modulation of several downstream signaling pathways. The compound has a Ki value of 220 nM for ROCK1 and 300 nM for ROCK2 . Additionally, Y-27632 dihydrochloride interacts with other biomolecules such as PRK2, albeit with lower affinity (IC50 = 600 nM) .
Cellular Effects
Y-27632 dihydrochloride has profound effects on various cell types and cellular processes. It enhances the survival of human embryonic stem cells and induced pluripotent stem cells by preventing dissociation-induced apoptosis . The compound also promotes the reprogramming of fibroblasts to neurons and improves the survival of cryopreserved cells . Furthermore, Y-27632 dihydrochloride influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of ROCK1 and ROCK2 .
Molecular Mechanism
At the molecular level, Y-27632 dihydrochloride exerts its effects by binding to the catalytic site of ROCK1 and ROCK2, thereby inhibiting their kinase activity . This inhibition disrupts the phosphorylation of downstream targets involved in cytoskeletal organization, cell adhesion, and motility . Additionally, Y-27632 dihydrochloride can modulate gene expression by affecting transcription factors regulated by ROCK signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Y-27632 dihydrochloride can vary over time. The compound is stable under standard storage conditions and retains its activity for extended periods . Long-term studies have shown that Y-27632 dihydrochloride can maintain its inhibitory effects on ROCK1 and ROCK2, leading to sustained changes in cellular function . Degradation products may form over time, potentially affecting its efficacy .
Dosage Effects in Animal Models
The effects of Y-27632 dihydrochloride in animal models are dose-dependent. At lower doses, the compound effectively inhibits ROCK1 and ROCK2 without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
Y-27632 dihydrochloride is involved in several metabolic pathways, primarily through its interaction with ROCK1 and ROCK2 . The compound can influence metabolic flux and metabolite levels by modulating the activity of these kinases . Additionally, Y-27632 dihydrochloride may interact with other enzymes and cofactors involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, Y-27632 dihydrochloride is transported and distributed through various mechanisms. The compound is cell-permeable and can diffuse across cell membranes . It may also interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
Y-27632 dihydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound is known to target the cytoplasm and cytoskeleton, where it interacts with ROCK1 and ROCK2 . Post-translational modifications and targeting signals may direct Y-27632 dihydrochloride to specific organelles or compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
Y-27632 can be synthesized through a multi-step process involving the reaction of 4-aminomethylpyridine with cyclohexanecarboxylic acid chloride, followed by the reduction of the resulting amide with lithium aluminum hydride . The final product is obtained after purification through recrystallization.
Industrial Production Methods
In industrial settings, the production of Y-27632 involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Y-27632 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of Y-27632, while oxidation and reduction reactions can modify the functional groups present in the compound .
Scientific Research Applications
Y-27632 has a wide range of applications in scientific research:
Stem Cell Research: Enhances the survival of human embryonic stem cells by preventing dissociation-induced apoptosis.
Cell Culture: Used to improve the recovery of human embryonic stem cells after fluorescence-activated cell sorting.
Cryopreservation: Increases the survival rate of cryopreserved single human embryonic stem cells.
Reprogramming and Differentiation: Facilitates the reprogramming of fibroblasts to neurons and improves the survival of human embryonic stem cell monolayers during differentiation protocols.
Transplantation: Blocks apoptosis of mouse embryonic stem cell-derived neural precursors after dissociation and transplantation.
Comparison with Similar Compounds
Y-27632 is often compared with other ROCK inhibitors such as fasudil and netarsudil. While all these compounds inhibit ROCK, Y-27632 is unique in its high potency and selectivity for ROCK1 and ROCK2 . Other similar compounds include:
Fasudil: Another ROCK inhibitor with a broader range of kinase targets.
Netarsudil: A more recent ROCK inhibitor with similar efficacy but different pharmacokinetic properties.
Y-27632 stands out due to its well-documented effects on stem cell survival and its extensive use in various research applications .
Properties
IUPAC Name |
4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18)/t10-,11?,12?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYOZTVGMEWJPKR-VOMCLLRMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043740 | |
Record name | Y 27632 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146986-50-7 | |
Record name | Y 27632 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146986507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Y-27632 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08756 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Y 27632 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7043740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R)-(+)-trans-N-(4-Pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide, 2HCl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Y-27632 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X370ROP6H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Y-27632 dihydrochloride and how does it exert its effect?
A1: Y-27632 dihydrochloride is a selective inhibitor of Rho-associated protein kinase (ROCK), specifically targeting both ROCK1 and ROCK2 isoforms [, ]. It acts by competitively binding to the ATP-binding site of these kinases, thereby preventing the phosphorylation of downstream substrates [].
Q2: What are the downstream effects of ROCK inhibition by Y-27632 dihydrochloride?
A2: ROCK plays a crucial role in various cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation. By inhibiting ROCK, Y-27632 dihydrochloride has been shown to:
- Reduce smooth muscle contraction: This effect has been observed in rat stomach muscle cells, where Y-27632 dihydrochloride significantly inhibited acetylcholine-induced contraction augmented by oxidative stress [].
- Modulate macrophage polarization and inflammation: Y-27632 dihydrochloride was found to block the activation of the RhoA-ROCK/NF-κB pathway in murine macrophages, decreasing the expression of pro-inflammatory factors like IL-6 and iNOS []. This suggests a potential role in modulating inflammatory responses.
Q3: What is the molecular formula and weight of Y-27632 dihydrochloride?
A3: The molecular formula of Y-27632 dihydrochloride is C14H21N3O4S·2HCl, and its molecular weight is 396.3 g/mol.
Q4: Are there any studies on the stability of Y-27632 dihydrochloride under different conditions?
A4: While the provided research papers do not delve into the detailed stability profile of Y-27632 dihydrochloride, they do mention that it can be stored long-term at -80°C and frozen/thawed multiple times without losing its efficacy []. This suggests that the compound possesses a reasonable degree of stability under these specific conditions.
Q5: Has Y-27632 dihydrochloride been investigated in in vivo models?
A5: Yes, Y-27632 dihydrochloride has been utilized in various in vivo studies, including:
- Mouse models of bladder cancer: Researchers used Y-27632 dihydrochloride in culture media for bladder cancer patient-derived organoids and xenografts [, , , ]. These models are being explored to understand drug resistance mechanisms and evaluate potential therapeutic strategies.
- Rat models of oxidative stress-induced gastric dysfunction: Y-27632 dihydrochloride successfully attenuated the enhanced contraction induced by oxidative stress in rat stomach muscle cells, highlighting its potential therapeutic role in gastrointestinal motility disorders [].
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